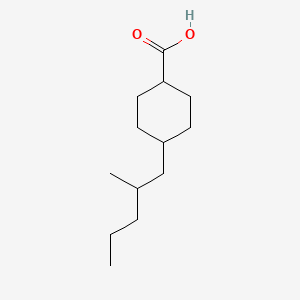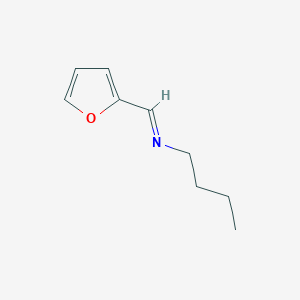
Ethyl (methylcarbamoyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (methylcarbamoyl)carbamate is an organic compound that belongs to the class of carbamates. It is an ester of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique chemical structure, which allows it to participate in a variety of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (methylcarbamoyl)carbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with methylamine. The reaction typically occurs under mild conditions and produces the desired carbamate ester. Another method involves the use of dimethyl carbonate as a carbamoylating agent in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow systems. These systems allow for the efficient and scalable synthesis of the compound. Catalysts such as iron-chrome are used to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (methylcarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions yield amines. Substitution reactions can result in a variety of functionalized carbamates .
Wissenschaftliche Forschungsanwendungen
Ethyl (methylcarbamoyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate esters.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl (methylcarbamoyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Ethyl (methylcarbamoyl)carbamate can be compared with other carbamate esters, such as methyl carbamate and ethyl carbamate. While these compounds share similar chemical structures, they differ in their reactivity and applications. For example:
Methyl Carbamate: Known for its use as a pesticide and in the synthesis of pharmaceuticals.
Ethyl Carbamate: Used in the past as a medicinal agent but now recognized for its carcinogenic properties.
The uniqueness of this compound lies in its specific chemical structure, which allows for a diverse range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
51863-37-7 |
|---|---|
Molekularformel |
C5H10N2O3 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
ethyl N-(methylcarbamoyl)carbamate |
InChI |
InChI=1S/C5H10N2O3/c1-3-10-5(9)7-4(8)6-2/h3H2,1-2H3,(H2,6,7,8,9) |
InChI-Schlüssel |
BOIKBVWVSJYDTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


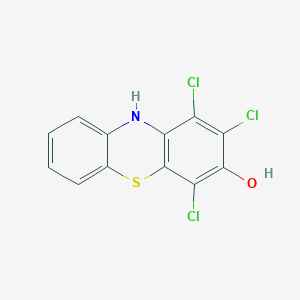
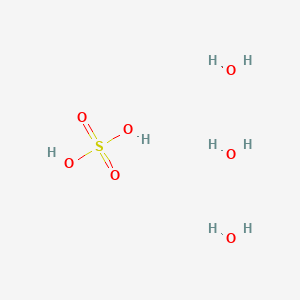
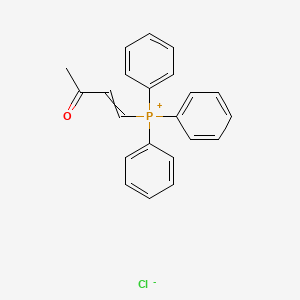
![6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14662469.png)
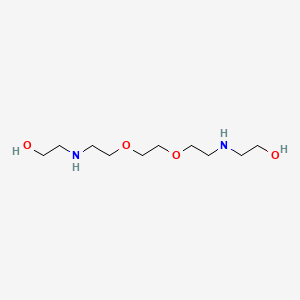


![Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate](/img/structure/B14662493.png)


![3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B14662510.png)
![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)
